

# Spectroscopic data for 5-Methylisoxazole-3-carboxylic acid (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Methylisoxazole-3-carboxylic acid

**Cat. No.:** B056360

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methylisoxazole-3-carboxylic Acid**

## Abstract

**5-Methylisoxazole-3-carboxylic acid** (CAS No. 3405-77-4) is a pivotal heterocyclic compound, recognized as a key building block in medicinal chemistry and a metabolite of the anti-arhythmic drug Leflunomide.<sup>[1]</sup> Its structural integrity is paramount for its function and downstream applications. This guide provides a comprehensive analysis of the core spectroscopic data required for the unambiguous identification and characterization of this molecule. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methylisoxazole-3-carboxylic acid**.

## Molecular Structure and Overview

**5-Methylisoxazole-3-carboxylic acid** possesses a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This arrangement of functional groups dictates the molecule's chemical reactivity and is responsible for its characteristic spectroscopic signature.

- Molecular Formula: C<sub>5</sub>H<sub>5</sub>NO<sub>3</sub>[\[2\]](#)[\[3\]](#)
- Molecular Weight: 127.10 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: 5-methyl-1,2-oxazole-3-carboxylic acid

The structural confirmation relies on a synergistic approach, using multiple spectroscopic techniques to probe different aspects of the molecule's framework.

Caption: Molecular structure of **5-Methylisoxazole-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of <sup>1</sup>H and <sup>13</sup>C nuclei, a definitive structural map can be constructed.

## Experimental Protocol: NMR Data Acquisition

A robust protocol for NMR analysis is critical for obtaining high-resolution, reproducible data.

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylisoxazole-3-carboxylic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> is strategic as it effectively solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.[\[1\]](#)
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
- <sup>1</sup>H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Obtain a proton-decoupled <sup>13</sup>C spectrum. A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## <sup>1</sup>H NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in the molecule. The spectrum of **5-Methylisoxazole-3-carboxylic acid** is remarkably simple and confirmatory.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (DMSO-d<sub>6</sub>)[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
13.5 - 14.0 (approx.)	Broad Singlet	1H	-COOH
6.6	Singlet	1H	C4-H

| 2.3 | Singlet | 3H | C5-CH<sub>3</sub> |

- Interpretation of Causality:
  - -COOH Proton ( $\delta$  ~13.5-14.0): The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange with trace water in the solvent. While one source notes a signal at 7.0 ppm, this is unusually low for a carboxylic acid proton in DMSO and may represent an averaged signal under specific conditions; a value above 13 ppm is more characteristic.[1]
  - Isoxazole Proton (C4-H,  $\delta$  6.6): This lone proton on the aromatic isoxazole ring resides in a region typical for heterocyclic aromatic protons. It appears as a sharp singlet because it has no adjacent protons within a three-bond distance to couple with.
  - Methyl Protons (C5-CH<sub>3</sub>,  $\delta$  2.3): The three protons of the methyl group are equivalent and appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to an sp<sup>2</sup>-hybridized carbon within an aromatic system.

## $^{13}\text{C}$ NMR Spectral Analysis

While direct experimental data for the target molecule is not readily available in primary literature, a highly accurate prediction can be synthesized from data on structurally similar isoxazole derivatives.[5][6] The analysis validates the carbon backbone of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~170	C5	The C5 carbon, attached to both oxygen and a methyl group, is expected to be the most downfield ring carbon. In 3,5-diphenylisoxazole, C5 is at 170.3 ppm.[6]
~161	-COOH	The carboxylic acid carbonyl carbon typically appears in the 160-170 ppm range.
~158	C3	The C3 carbon, attached to the electronegative nitrogen and the carboxylic acid, is significantly deshielded. In related isoxazoles, this carbon often appears between 158-163 ppm.[5][6]
~105	C4	The C4 carbon, bonded to a hydrogen, is the most upfield of the ring carbons. In various isoxazoles, its chemical shift is consistently found between 97-105 ppm.[5][6]

| ~12 | -CH<sub>3</sub> | The methyl carbon is expected to be far upfield, consistent with typical sp<sup>3</sup>-hybridized carbons. In 5-(4-Methoxyphenyl)-3-methylisoxazole, the methyl carbon signal is at 11.4 ppm.[5] |

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

## Experimental Protocol: IR Data Acquisition

- Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and compressed under high pressure to form a transparent disc.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ .

## IR Spectrum Analysis

The IR spectrum of **5-Methylisoxazole-3-carboxylic acid** provides clear evidence for its key functional groups.

Table 3: Key IR Absorption Bands (KBr Pellet)[\[1\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3149 (Broad)	O-H Stretch	Carboxylic Acid
~1655	C=O Stretch	Carboxylic Acid
~1600-1450	C=C & C=N Stretch	Isoxazole Ring

| ~1420 | N-O Stretch | Isoxazole Ring |

- Interpretation of Causality:
  - O-H Stretch (~3149  $\text{cm}^{-1}$ ): This very broad and intense absorption is the hallmark of the hydroxyl group of a carboxylic acid involved in strong intermolecular hydrogen bonding, typically forming a dimeric structure in the solid state.
  - C=O Stretch (~1655  $\text{cm}^{-1}$ ): The strong, sharp peak at this frequency is characteristic of a carbonyl group in a carboxylic acid that is conjugated with the aromatic isoxazole ring. Conjugation lowers the vibrational frequency from the typical ~1710  $\text{cm}^{-1}$  for a saturated carboxylic acid.

- Ring Vibrations (~1600-1450  $\text{cm}^{-1}$ ): These absorptions correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic isoxazole ring.
- N-O Stretch (~1420  $\text{cm}^{-1}$ ): This band is indicative of the N-O bond stretching within the isoxazole heterocycle.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern upon ionization.

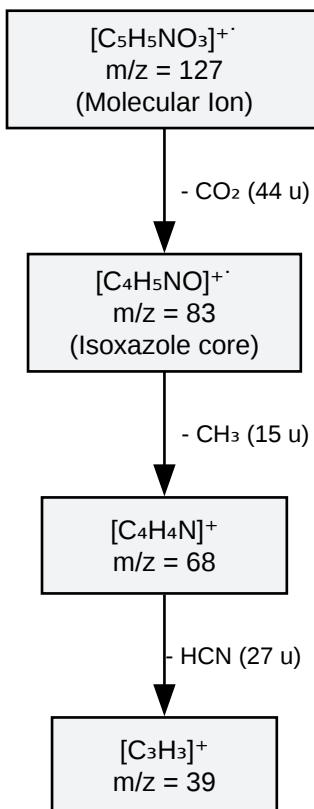
## Experimental Protocol: MS Data Acquisition

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
- Ionization: Electron Ionization (EI) is a common technique for small molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).

## Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and helps piece together the molecule's structure.

- Molecular Ion Peak ( $[\text{M}]^+$ ): The molecular weight is 127.10 g/mol. Therefore, the molecular ion peak is expected at  $m/z = 127$ .<sup>[2][3][4]</sup> This is the most critical data point, confirming the elemental composition.
- Predicted Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating process that reflects the underlying chemical structure. The carboxylic acid and methyl-substituted isoxazole ring provide predictable cleavage points.



[Click to download full resolution via product page](#)

Caption: A plausible EI fragmentation pathway for **5-Methylisoxazole-3-carboxylic acid**.

- Loss of Carbon Dioxide (CO<sub>2</sub>): A very common fragmentation for carboxylic acids is the loss of CO<sub>2</sub> (44 Da), leading to a fragment ion at m/z = 83.
- Loss of Methyl Radical (•CH<sub>3</sub>): The resulting ion at m/z 83 can then lose a methyl radical (15 Da), yielding a fragment at m/z = 68.
- Ring Cleavage: Subsequent fragmentation can involve the characteristic cleavage of the isoxazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller fragments like the one at m/z = 39.

## Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of **5-Methylisoxazole-3-carboxylic acid**. The <sup>1</sup>H NMR confirms the presence and arrangement of all protons, the predicted <sup>13</sup>C NMR spectrum aligns with the

carbon skeleton, the IR spectrum definitively identifies the carboxylic acid and isoxazole functional groups, and mass spectrometry validates the molecular weight and plausible fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

## References

- Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.
- Kara, Y. S. (2015). Substituent effect study on experimental  $^{13}\text{C}$  NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 151, 723-730. [Link]
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate.
- MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. *Molecules*, 19(7), 9871-9881. [Link]
- Ross, N. J., et al. (n.d.). Attached Nitrogen Test by  $^{13}\text{C}$ - $^{14}\text{N}$  Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Supporting Information for Synthesis of Isoxazoles. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76677, Ethyl 5-methylisoxazole-3-carboxylate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. scbt.com [[scbt.com](http://scbt.com)]

- 3. 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data for 5-Methylisoxazole-3-carboxylic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056360#spectroscopic-data-for-5-methylisoxazole-3-carboxylic-acid-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)